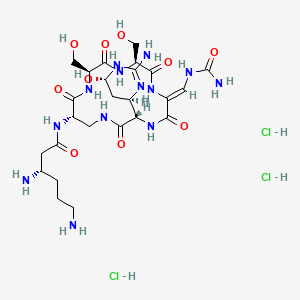

Viomycin trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Viomycin trihydrochloride is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat infections caused by Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . This compound binds to RNA in bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Viomycin trihydrochloride is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for its biosynthesis includes several open reading frames (ORFs) that encode proteins involved in the assembly and cyclization of the peptide . The NRPS pathway involves the condensation and cyclization of two molecules of L-2,3-diaminopropionate, two molecules of L-serine, and one molecule of (2S,3R)-capreomycidine .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces puniceus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .

Analyse Des Réactions Chimiques

Types of Reactions: Viomycin trihydrochloride undergoes various chemical reactions, including coordination with metal ions, such as copper (II), which can enhance its reactivity against DNA . It also participates in acid-base reactions due to its peptide nature .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include metal ions like copper (II) and hydrogen peroxide. These reactions are typically carried out under physiological pH conditions .

Major Products Formed: The major products formed from reactions involving this compound include metal complexes and degraded DNA fragments .

Applications De Recherche Scientifique

Viomycin trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used in studies involving metal coordination and DNA degradation.

Biology: this compound is used to study ribosomal function and protein synthesis inhibition.

Medicine: It has been used in the treatment of multidrug-resistant tuberculosis.

Industry: The compound is utilized in the development of new antibiotics and antimicrobial agents.

Mécanisme D'action

Viomycin trihydrochloride exerts its effects by binding to a site on the ribosome that lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, thereby inhibiting protein synthesis . The molecular targets involved include 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA .

Comparaison Avec Des Composés Similaires

Viomycin trihydrochloride is part of the tuberactinomycin family, which includes other antibiotics such as capreomycin . Compared to capreomycin, this compound is less toxic but has similar mechanisms of action and targets . Other similar compounds include streptomycin and kanamycin, which also inhibit protein synthesis by binding to bacterial ribosomes .

Propriétés

Numéro CAS |

39750-31-7 |

|---|---|

Formule moléculaire |

C25H46Cl3N13O10 |

Poids moléculaire |

795.1 g/mol |

Nom IUPAC |

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;trihydrochloride |

InChI |

InChI=1S/C25H43N13O10.3ClH/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;;;/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);3*1H/b13-7-;;;/t10-,11+,12-,14-,15-,17-,18-;;;/m0.../s1 |

Clé InChI |

AVXDCWXBRLUSCG-JJEOMLORSA-N |

SMILES isomérique |

C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.Cl.Cl.Cl |

SMILES canonique |

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.Cl.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate](/img/structure/B12945885.png)

![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)